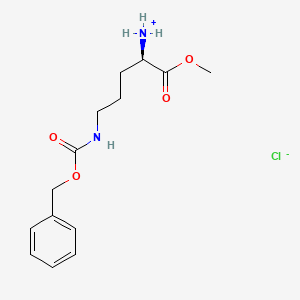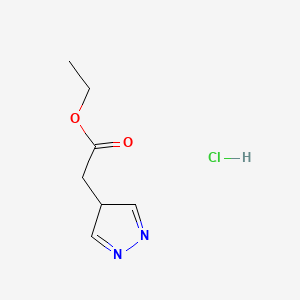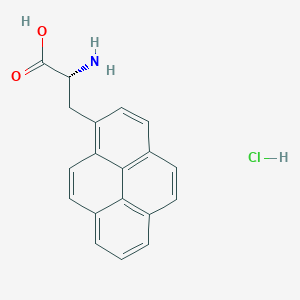
H-D-Ala(1-Pyn)-OH HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Ala(1-Pyn)-OH HCl, also known as 2-hydroxy-3-methyl-4-phenylbutanoic acid hydrochloride, is an important reagent used in organic synthesis. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine. Its unique structure and properties make it a valuable tool for researchers in many areas.
Wissenschaftliche Forschungsanwendungen
H-D-Ala(1-Pyn)-OH HCl has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungals. It has also been used in the synthesis of peptides and other biologically active compounds. Additionally, it has been used in the synthesis of fluorescent probes for imaging and detection of biomolecules.
Wirkmechanismus
H-D-Ala(1-Pyn)-OH HCl is a carboxylic acid that can act as an acid catalyst in the hydrolysis of esters and amides. It can also act as a nucleophile in the substitution of alkyl halides and can be used as an electrophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
H-D-Ala(1-Pyn)-OH HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of arachidonic acid, an important precursor of eicosanoids. It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, molecules involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
H-D-Ala(1-Pyn)-OH HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, it is highly soluble in aqueous solutions and can be stored for long periods of time. However, it can be difficult to work with due to its high acidity and can be corrosive to some materials.
Zukünftige Richtungen
There are many potential future directions for research involving H-D-Ala(1-Pyn)-OH HCl. One possibility is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, it could be used to synthesize new compounds with potential applications in the fields of biochemistry and medicine. Finally, it could be used to investigate the mechanism of action of other compounds and to design new synthetic pathways.
Synthesemethoden
H-D-Ala(1-Pyn)-OH HCl is synthesized through a multi-step process. The first step involves the reaction of 4-hydroxy-3-methylphenylacetic acid with ethylchloroformate to produce ethyl 4-hydroxy-3-methyl-4-phenylbutanoate. This is then followed by a reaction with hydrochloric acid to produce H-D-Ala(1-Pyn)-OH HCl. The final step involves purification of the product to obtain a pure sample of the compound.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2.ClH/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12;/h1-9,16H,10,20H2,(H,21,22);1H/t16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLRFOCYZVMQDJ-PKLMIRHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala(1-Pyn)-OH HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

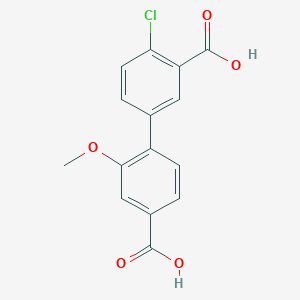
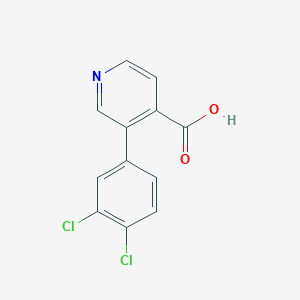






![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
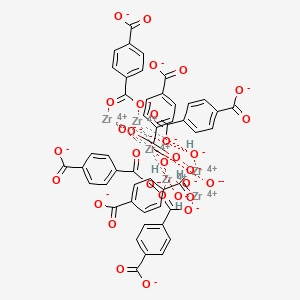
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
